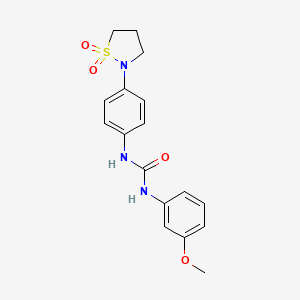

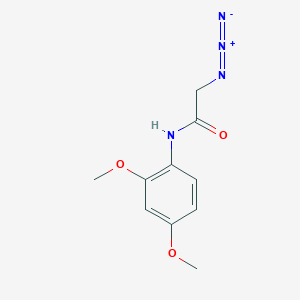

2-azido-N-(2,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-N-(2,4-dimethoxyphenyl)acetamide is a biochemical compound used for proteomics research . It has a molecular formula of C10H12N4O3 and a molecular weight of 236.23 .

Synthesis Analysis

The synthesis of similar azido compounds involves the reaction of a chloro compound with sodium azide in a mixture of ethanol/water and refluxed for 24 hours at 80 °C . After cooling, the azido compound precipitates, and the crude product is filtered off and dried. Recrystallization from ethanol yields the final product .Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms . The exact arrangement of these atoms in the molecule would require more specific information or a detailed crystallographic study.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 236.23 and a molecular formula of C10H12N4O3 . Further properties like melting point, boiling point, solubility, etc., are not provided in the retrieved sources.Scientific Research Applications

Synthesis and Biological Activity

2-Azido analogues of compounds have been synthesized for various purposes, including the identification of biochemical receptors through photoaffinity labeling. For instance, Palmer et al. (2007) synthesized azido analogues of 5,6-dimethylxanthenone-4-acetic acid to investigate its molecular targets. These analogues demonstrated biological activities similar to the parent compound and were used for photoaffinity labeling potential receptors (Palmer et al., 2007).

Glycosylation Research

2-Azido sugars are crucial in glycosylation research. Pavliak and Kováč (1991) explored the synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose from D-mannose. Their work is significant for the stereoselective synthesis of a-glycosidic linkages in aminosugar series, highlighting the application of 2-azido compounds in complex carbohydrate synthesis (Pavliak & Kováč, 1991).

Oligosaccharide Synthesis

Mong et al. (2012) utilized 2-azido-2-deoxythioglycosides for β-glycosidic bond formation in oligosaccharide synthesis. This demonstrates the application of 2-azido compounds in the synthesis of complex carbohydrate structures, crucial in biological systems (Mong et al., 2012).

Antioxidant Synthesis

Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity. This study highlights the potential of using azido derivatives in synthesizing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).

Non-Linear Optical Properties

Morley (1994) conducted a study on a dye containing a 2-acetamido-4-diethylaminophenylazo group, showing potential in non-linear optics. This is an example of 2-azido compounds' applications in the development of materials with specific optical properties (Morley, 1994).

Organic Synthesis

Crich and Dudkin (2001) explored the reactivity of various N-acetylglucosamine derivatives, including 2-azido-2-deoxy-glucosamine, in glycosylation reactions. Their work underlines the importance of 2-azido compounds in fine-tuning reaction conditions for desired outcomes in organic synthesis (Crich & Dudkin, 2001).

properties

IUPAC Name |

2-azido-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-16-7-3-4-8(9(5-7)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVABHEWIXTXDDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)

![N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2893619.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)

![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)